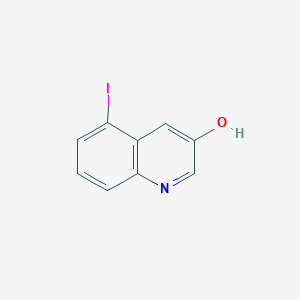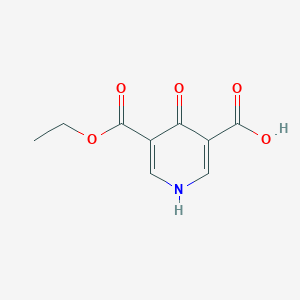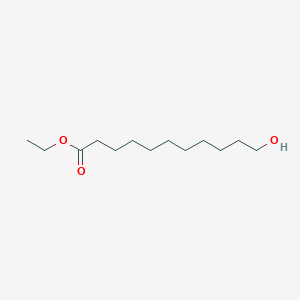
Ethyl 11-hydroxyundecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 11-hydroxyundecanoate is an organic compound with the molecular formula C13H26O3. It is an ester derived from 11-hydroxyundecanoic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl 11-hydroxyundecanoate can be synthesized through the esterification of 11-hydroxyundecanoic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapor is condensed back to liquid, allowing the reaction to proceed efficiently.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced catalysts and optimized reaction conditions can further improve the production scale and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 11-hydroxyundecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 11-oxoundecanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 11-hydroxyundecanol.
Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products:
Oxidation: Ethyl 11-oxoundecanoate.
Reduction: Ethyl 11-hydroxyundecanol.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Ethyl 11-hydroxyundecanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and surfactants.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is utilized in the production of specialty chemicals, lubricants, and plasticizers.
Mecanismo De Acción
The mechanism of action of ethyl 11-hydroxyundecanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester functional groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activities.
Comparación Con Compuestos Similares
Ethyl 11-hydroxyundecanoate can be compared with other similar compounds, such as:
11-Hydroxyundecanoic acid: The parent acid from which the ester is derived.
Mthis compound: A similar ester with a methyl group instead of an ethyl group.
Ethyl 12-hydroxydodecanoate: A similar compound with an additional carbon in the chain.
Uniqueness: this compound is unique due to its specific chain length and functional groups, which confer distinct chemical and physical properties. Its applications in various fields highlight its versatility and importance in scientific research and industrial applications.
Propiedades
Número CAS |
6149-49-1 |
|---|---|
Fórmula molecular |
C13H26O3 |
Peso molecular |
230.34 g/mol |
Nombre IUPAC |
ethyl 11-hydroxyundecanoate |
InChI |
InChI=1S/C13H26O3/c1-2-16-13(15)11-9-7-5-3-4-6-8-10-12-14/h14H,2-12H2,1H3 |
Clave InChI |
CMZVCJUONJKRGZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-amino-4-[[(2S)-1-[[(3E,6R,9S,12S,13S,21S,24S,27S,28S,31R,32S)-13,32-dihydroxy-24-[(1S)-1-hydroxyethyl]-9-[(1S)-1-hydroxy-2-methylpropyl]-6-[1-(1H-indol-3-yl)ethyl]-3-(1H-indol-3-ylmethylidene)-21,28-dimethyl-2,5,8,11,17,20,23,26,30-nonaoxo-29-oxa-1,4,7,10,16,19,22,25-octazatricyclo[29.3.0.012,16]tetratriacontan-27-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B13029621.png)
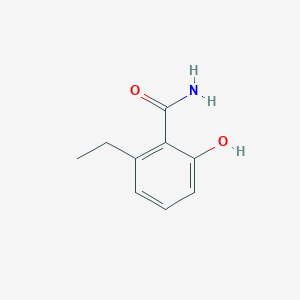
![Spiro[3.3]heptane-2,6-dicarboxylicacid,dimethylester,(+)](/img/structure/B13029636.png)

![(1-Trityl-1H-pyrazolo[3,4-C]pyridin-3-YL)methanol](/img/structure/B13029642.png)
![5-Chloro-2-iodobenzo[d]thiazole](/img/structure/B13029644.png)
![2,6-Dimethyl-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B13029645.png)

![5-Methyl-7-oxo-1,6-dihydropyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13029659.png)
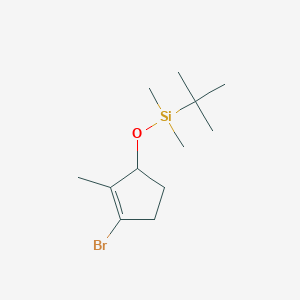
![(3aR,4S,9bS)-6-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13029679.png)
